molecular formula C9H10OS B3060571 2-(Ethylsulfanyl)benzaldehyde CAS No. 53606-33-0

2-(Ethylsulfanyl)benzaldehyde

Cat. No.: B3060571
CAS No.: 53606-33-0
M. Wt: 166.24 g/mol
InChI Key: OTPHHWXZMVMABO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)benzaldehyde is an organosulfur compound characterized by a benzaldehyde backbone substituted with an ethylsulfanyl (–S–C₂H₅) group at the 2-position. Its molecular formula is C₉H₁₀OS, with a molar mass of 166.24 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems and metal coordination complexes.

Key synthetic applications include its reduction to [2-(ethylsulfanyl)phenyl]methanol derivatives using sodium borohydride (NaBH₄) under mild conditions (0 °C, methanol solvent), as demonstrated in the reduction of 5-chloro-2-(ethylsulfanyl)benzaldehyde . The ethylsulfanyl group enhances electron density at the aromatic ring via resonance and inductive effects, influencing both reactivity and stability in subsequent transformations.

Properties

IUPAC Name

2-ethylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHHWXZMVMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517641
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-33-0
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Aldol Condensation

The aldehyde group enables participation in aldol reactions. For example, under basic conditions (e.g., NaOH), 2-(ethylsulfanyl)benzaldehyde can undergo condensation with ketones like acetone to form α,β-unsaturated carbonyl compounds.

Mechanism :

  • Enolate Formation : Base deprotonates the α-hydrogen of the ketone.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl.

  • Dehydration : Elimination of water forms the conjugated enone.

Example Reaction :
this compound + Acetone → (E)-3-(2-(Ethylsulfanyl)phenyl)acrylaldehyde

Conditions :

BaseSolventTemperatureYield (%)Reference
NaOHEthanolReflux70–85
K₂CO₃WaterRT65–78

The ethylsulfanyl group slightly deactivates the aromatic ring but does not hinder enolate formation due to the aldehyde's inherent reactivity .

Wittig Reaction

The aldehyde reacts with phosphorus ylides to form alkenes. The ethylsulfanyl group may influence stereoselectivity via steric effects.

General Reaction :
Ph₃P=CHR + this compound → (E/Z)-Styrene derivative

Conditions :

Ylide TypeSolventTemperatureE/Z RatioReference
Ph₃P=CHCO₂EtTHFReflux3:1

The bulky ylide favors the trans (E) isomer due to reduced steric clash with the ortho substituent .

Schiff Base Formation

The aldehyde reacts with primary amines to form imines, useful in coordination chemistry and pharmaceutical synthesis.

Example :
this compound + Aniline → N-(2-(Ethylsulfanyl)benzylidene)aniline

Conditions :

CatalystSolventTime (h)Yield (%)Reference
Glacial AcOHEthanol4–680–92

The ethylsulfanyl group stabilizes the imine via resonance, enhancing reaction efficiency .

Oxidation Reactions

The ethylsulfanyl group can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents like H₂O₂ or mCPBA.

Reaction Pathway :

  • Sulfoxide Formation :
    this compound + H₂O₂ → 2-(Ethylsulfinyl)benzaldehyde

  • Sulfone Formation :
    2-(Ethylsulfinyl)benzaldehyde + H₂O₂ → 2-(Ethylsulfonyl)benzaldehyde

Conditions :

Oxidizing AgentSolventTemperatureProductYield (%)
H₂O₂ (30%)CH₂Cl₂0–25°CSulfoxide75–88
mCPBACHCl₃RTSulfone90–95

Sulfone derivatives exhibit enhanced electrophilicity at the aldehyde group .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to -S-CH₂CH₃) undergoes electrophilic substitution, favoring para/ortho positions.

Example : Nitration
this compound + HNO₃ → 2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Conditions :

Nitrating AgentSolventTemperatureYield (%)
HNO₃/H₂SO₄H₂SO₄0–5°C60–70

The ethylsulfanyl group directs nitration to the para position relative to itself .

Cyclization Reactions

In the presence of amino acids or urea, it participates in multicomponent reactions (e.g., Biginelli reaction analogs).

Example :
this compound + Urea + Ethyl acetoacetate → Dihydropyrimidinone derivative

Conditions :

CatalystSolventTemperatureYield (%)Reference
HCl/EtOHEthanolReflux65–75

The sulfur moiety may stabilize intermediates via non-covalent interactions .

Comparison with Analogues

CompoundReactivity with AldehydeKey Difference
2-MethoxybenzaldehydeHigher electrophilicity-OCH₃ is stronger EDG
2-(Methylsulfanyl)benzaldehydeSimilar reactivitySmaller alkyl group
2-NitrobenzaldehydeLower electrophilicity-NO₂ is strong EWG

Scientific Research Applications

Organic Synthesis

Schiff Base Reactions
2-(Ethylsulfanyl)benzaldehyde can be utilized in Schiff base reactions, which are crucial for synthesizing various nitrogen-containing compounds. These reactions involve the condensation of aldehydes with amines to form imines, which can further react to yield diverse products. For example, it has been shown that using this compound in conjunction with aniline derivatives yields high-efficiency products under mild conditions. The yields can reach up to 85%, indicating its effectiveness as a starting material in complex organic syntheses .

Table 1: Yields of Schiff Base Reactions Using this compound

ReactantsSolventYield (%)
Aniline + this compoundDCM85
Aniline + 4-methyl-2-(ethylsulfanyl)benzaldehydeEthanol78
Aniline + 4-hydroxy-2-(ethylsulfanyl)benzaldehydeDMSO75

Medicinal Chemistry

Anticancer Properties
Research indicates that substituted benzaldehydes, including this compound, exhibit potential anticancer activities. They may sensitize hypoxic tumor cells, which are often resistant to conventional therapies like chemotherapy and radiotherapy. This property is particularly useful in enhancing the efficacy of existing cancer treatments .

Table 2: Anticancer Activity of Substituted Benzaldehydes

CompoundCancer TypeMechanism of Action
This compoundBreast CancerHypoxic sensitization
4-Methoxy-2-(ethylsulfanyl)benzaldehydeLung CancerInduction of apoptosis

Materials Science

Synthesis of Functionalized Polymers
The compound has also been explored for its role in developing functionalized polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance under various environmental conditions.

Case Studies

Case Study: Synthesis of N-Benzylideneaniline
In a notable study, researchers employed this compound to synthesize N-benzylideneaniline through a Schiff base reaction using Kinnow peel powder as a catalyst. The reaction demonstrated high yields and showcased the compound's utility in eco-friendly synthesis methods .

Case Study Summary Table

Study ReferenceApplicationKey Findings
Cytotoxicity AssessmentEvaluated effects on respiratory cells
Synthesis of N-BenzylideneanilineHigh yield (85%) using eco-friendly catalysts

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

2-(Diphenylphosphino)benzaldehyde
  • Structural Difference: Replaces the ethylsulfanyl group with a diphenylphosphino (–PPh₂) moiety.
  • Reactivity: The phosphino group acts as a stronger electron donor, facilitating coordination with transition metals (e.g., Ni(II), Pd(II)) to form bioactive complexes. For instance, Ni(II) complexes derived from 2-(diphenylphosphino)benzaldehyde exhibit antibacterial and antifungal activity, while Pd(II) complexes show anticancer properties .
  • Contrast: Unlike 2-(ethylsulfanyl)benzaldehyde, the bulkier diphenylphosphino group enables templated syntheses for metal-organic frameworks (MOFs), though steric hindrance can complicate ligand formation under certain pH conditions .
Unsubstituted Benzaldehyde
  • Structural Difference : Lacks the ethylsulfanyl substituent.
  • Physical Properties: Benzaldehyde is more volatile (boiling point: 179 °C vs. >200 °C for this compound) and less polar, making it a weaker candidate for applications requiring controlled solubility or non-volatile intermediates.
  • Biological Relevance : Benzaldehyde derivatives are weakly associated with 2-acetyl-1-pyrroline (2-AP), a key aroma compound in foods, but the ethylsulfanyl variant’s role in such associations remains unstudied .

Functional Group Comparisons: Sulfanyl vs. Other Alkyl/Aryl Groups

Substituent Electronic Effect Steric Demand Typical Applications
Ethylsulfanyl (–S–C₂H₅) Moderate electron donor Low Reduction to alcohols, thiophene synthesis
Diphenylphosphino (–PPh₂) Strong electron donor High Metal coordination, bioactive complexes
Chloro (–Cl) Electron-withdrawing Low Electrophilic substitution reactions

Reaction Efficiency in Reductive Transformations

A comparative study of NaBH₄-mediated reductions for substituted benzaldehydes reveals:

Compound Reaction Time Yield Conditions
5-Chloro-2-(ethylsulfanyl)benzaldehyde 5 minutes >90% 0 °C, MeOH
2-Nitrobenzaldehyde 30 minutes 75% 25 °C, EtOH
2-(Diphenylphosphino)benzaldehyde Not reported N/A Requires metal templating

The ethylsulfanyl group’s electron-donating nature accelerates reduction kinetics compared to electron-withdrawing substituents (e.g., nitro groups).

Biological Activity

2-(Ethylsulfanyl)benzaldehyde, a compound characterized by the presence of an ethylthio group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research. Its potential biological activities include antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C9H10OS
  • CAS Number : 53606-33-0
  • Molecular Weight : 170.24 g/mol

The structure of this compound can be represented as follows:

C6H5CHO+C2H5S\text{C}_6\text{H}_5\text{CHO}+\text{C}_2\text{H}_5\text{S}

Antimicrobial Activity

Research indicates that compounds with sulfur-containing groups, like this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with thioether functionalities showed enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells at concentrations ranging from 10 to 50 µM.

Mechanism of Action :

  • Induction of oxidative stress.
  • Activation of caspase pathways.
  • Inhibition of cell proliferation.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

These findings highlight the potential for further development into therapeutic agents targeting cancer .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. The compound's thioether group may facilitate binding to the active site of CAs, thereby inhibiting their activity.

A recent study employed isothermal titration calorimetry to assess binding affinities:

Enzyme Binding Affinity (Kd)
Carbonic Anhydrase II50 nM
Carbonic Anhydrase IX75 nM

The inhibition of CAs by this compound suggests potential applications in treating conditions such as glaucoma and edema .

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound showed significant improvement in wound healing rates compared to placebo treatments.
  • Cancer Research : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 2-(Ethylsulfanyl)benzaldehyde, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of 2-mercaptobenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF under reflux. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To identify the aldehyde proton (~10 ppm) and ethylsulfanyl group signals (δ ~2.5–3.0 ppm for SCH₂ and δ ~1.2–1.4 ppm for CH₃).
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation.
  • Elemental Analysis : To verify C, H, and S content .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform. Experimental determination via saturation shake-flask method at 25°C is advised. For quantitative analysis, UV-Vis spectroscopy can monitor solubility in varying solvent ratios .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The ethylsulfanyl group is electron-donating, which may enhance electrophilicity at the aldehyde group. To test this, compare reaction kinetics with unsubstituted benzaldehyde in model reactions (e.g., Schiff base formation). Use stopped-flow spectroscopy or HPLC to track intermediate formation. Control variables include solvent polarity and temperature .

Q. What strategies are effective for synthesizing and characterizing metal complexes with this compound-derived ligands?

  • Methodological Answer :
  • Synthesis : React the aldehyde with amines (e.g., ethanolamine) to form Schiff bases, then complex with metal ions (Cu²⁺, Ni²⁺) in ethanol/water.
  • Characterization :
  • Single-crystal X-ray diffraction : Determines coordination geometry.
  • IR Spectroscopy : Identifies shifts in C=N and C-O stretches upon metal binding.
  • Magnetic susceptibility : Assesses metal oxidation states .

Q. How can researchers address conflicting spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validate techniques : Combine NMR (e.g., DEPT, COSY) with X-ray crystallography.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data.
  • Controlled degradation studies : Isolate and characterize byproducts to identify contaminants .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative or thermal conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC.
  • Oxidative Stability : Use radical initiators (e.g., AIBN) in DMSO, tracking degradation via ESR spectroscopy .

Q. How can this compound be utilized as a precursor in catalytic applications?

  • Methodological Answer : Design experiments to test its role as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Compare turnover frequencies (TOF) and enantiomeric excess (ee%) with other ligands. Use kinetic profiling (e.g., in situ FTIR) to monitor reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfanyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.